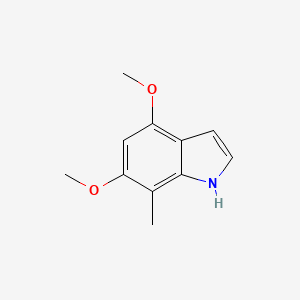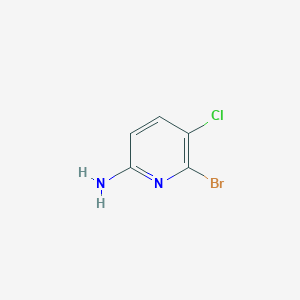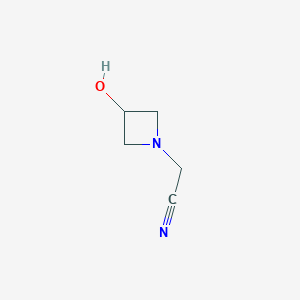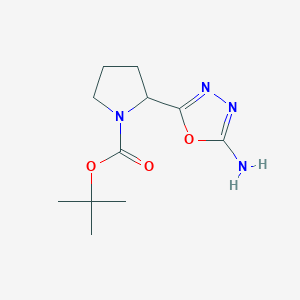![molecular formula C8H7BrN2O B1443347 3-Brom-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-on CAS No. 1254319-55-5](/img/structure/B1443347.png)
3-Brom-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-on
Übersicht
Beschreibung
3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one, also known as BPP7, is a heterocyclic compound. It has gained significant attention in the scientific community due to its unique chemical and biological properties. The IUPAC name for this compound is 3-bromo-6-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one .
Synthesis Analysis
The synthesis of pyrrolopyridines, which includes 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one, often involves a ring cleavage methodology reaction . This process typically uses 1,3-dicarbonyl compounds and 5-aminopyrazole as starting materials . If the 1,3-dicarbonyl compound is nonsymmetrical, two regioisomers can be formed .
Molecular Structure Analysis
The molecular formula of 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one is C8H7BrN2O . Its molecular weight is 227.06 g/mol . The InChI key for this compound is BIAJIZVBOQVDTC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .
Wissenschaftliche Forschungsanwendungen
Synthese von cholinergen Medikamenten
3-Brom-6-methyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-on: dient als wichtiges Zwischenprodukt bei der Synthese von cholinergen Medikamenten . Diese Medikamente sind entscheidend für die Behandlung von Magen-Darm-Erkrankungen, da sie die Wirkung von Acetylcholin nachahmen, einem Neurotransmitter, der an der Förderung der Kontraktion der glatten Muskulatur, der Erweiterung der Blutgefäße, der Erhöhung der körpereigenen Sekrete und der Verlangsamung der Herzfrequenz beteiligt ist.
Modulatoren von mGluR5
Die Verbindung wird bei der Synthese von Oxazolidinon-Derivaten verwendet, die als Modulatoren des metabotropen Glutamatrezeptors 5 (mGluR5) wirken . Diese Modulatoren sind von Bedeutung in der Forschung nach Behandlungen für verschiedene Erkrankungen des zentralen Nervensystems, darunter Angstzustände, Depressionen und Schizophrenie.
Organische Elektrolumineszenzgeräte
Im Bereich der Materialwissenschaften wird 3-Brom-6-methyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-on bei der Synthese von organischen Elektrolumineszenzgeräten verwendet . Diese Geräte sind eine Art von Leuchtdiode (LED), bei der ein elektrischer Strom durch einen Film aus organischer Verbindung geleitet wird, der als Reaktion auf den elektrischen Strom Licht emittiert.
Antibakterielle und antifungale Anwendungen
Derivate der Verbindung haben vielversprechende antibakterielle und antifungale Aktivitäten gezeigt . Diese Anwendung ist entscheidend für die Entwicklung neuer Medikamente zur Bekämpfung von resistenten Bakterien- und Pilzstämmen.
Kinase-Inhibition
Die Derivate der Verbindung werden auch auf ihr Potenzial in der Kinase-Inhibition untersucht . Kinasen sind Enzyme, die andere Proteine modifizieren, indem sie ihnen chemisch Phosphatgruppen hinzufügen (Phosphorylierung). Die Hemmung spezifischer Kinasen kann eine Strategie sein, um Krebs und andere Krankheiten zu behandeln, bei denen die Phosphorylierung eine Schlüsselrolle bei der Krankheitsentwicklung spielt.
PROTAC-Forschung
3-Brom-6-methyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-on: ist auch ein wertvolles Zwischenprodukt im Bereich der Proteolyse-Targeting-Chimären (PROTAC)-Forschung . PROTACs sind eine neuartige Klasse von Medikamenten, die eine E3-Ubiquitin-Ligase rekrutieren, um unerwünschte Proteine für den Abbau durch das Proteasom zu markieren, einem Proteinkomplex, der beschädigte oder nicht mehr benötigte Proteine abbaut und recycelt.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the skin . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
Pyrrolopyridines, including 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one, have been the subject of many pharmacological studies over the last hundred years due to their structure containing two important pharmacophores, i.e., pyrrole and pyridine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . Therefore, the development of new compounds containing this scaffold continues to be a promising area of research .
Eigenschaften
IUPAC Name |
3-bromo-6-methyl-5H-pyrrolo[3,4-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-5-2-6(9)3-10-7(5)8(11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAJIZVBOQVDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190128 | |
| Record name | 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254319-55-5 | |
| Record name | 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254319-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)











